molecular formula C9H10N4O2 B1491991 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2097979-42-3

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1491991
CAS No.: 2097979-42-3
M. Wt: 206.2 g/mol
InChI Key: QQOPEYXHNUFCIK-UHFFFAOYSA-N
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Description

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione is a chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a pyrimidine-2,4-dione (also known as uracil) core linked to a 1,3-dimethyl-1H-pyrazole ring. The structure combines two privileged pharmacophores known for diverse biological activities. Pyrazole-containing compounds are extensively researched and have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Similarly, the pyrimidinedione scaffold is a fundamental building block in nucleic acid chemistry and is present in various bioactive molecules. Specifically, heterocyclic hybrids incorporating pyrazole and pyrimidinedione motifs have been identified as potent inhibitors of specific biological targets, such as microsomal prostaglandin E2 synthase-1 (mPGES-1), a promising target for the development of next-generation anti-inflammatory drugs . This makes this compound a valuable template for researchers exploring new therapeutic agents, particularly in oncology and inflammation. Its mechanism of action is typically investigated through its ability to interact with enzyme active sites, potentially forming key hydrogen bonds and hydrophobic interactions, as suggested by studies on structurally similar compounds . This product is intended for research purposes in chemical and biological laboratories. It is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate for synthesizing more complex heterocyclic systems or as a lead structure for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

6-(2,5-dimethylpyrazol-3-yl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-3-7(13(2)12-5)6-4-8(14)11-9(15)10-6/h3-4H,1-2H3,(H2,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOPEYXHNUFCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component One-Pot Synthesis Approaches

One of the most efficient and widely reported methods for preparing pyrazole-pyrimidine derivatives, including compounds similar to 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4-dione, is the multi-component reaction (MCR) strategy. This approach often involves the condensation of pyrazole derivatives with barbituric acid (a pyrimidine-2,4-dione derivative) and aldehydes under catalytic conditions.

Key features of the MCR method:

  • Reactants: 3-methyl-pyrazol-5-one or 3-methyl-1-phenyl-pyrazole-5-one, 1,3-dimethyl barbituric acid, ammonium acetate, and aromatic aldehydes.
  • Catalysts: Nano-ZnO or l-proline in aqueous medium.
  • Conditions: Reflux in water, typically 3–6 hours.
  • Yields: High yields reported, often above 85%.
  • Work-up: Simple filtration and recrystallization without extensive purification.

Example reaction scheme:

Component Role Amount (mmol)
3-methyl-pyrazol-5-one Pyrazole precursor 1
1,3-dimethyl barbituric acid Pyrimidine-2,4-dione source 1
Ammonium acetate Catalyst/amine source 1.2
Aromatic aldehyde Aldol condensation partner 1
Nano-ZnO or l-proline Catalyst 0.04 g
Solvent Water 5 mL

Procedure summary:

  • Mix all components in water.
  • Heat under reflux with stirring.
  • Monitor reaction progress by TLC.
  • Upon completion, cool and filter the precipitate.
  • Purify by recrystallization from dichloromethane.

This method allows the formation of the target compound via a tandem Aldol-Michael addition mechanism, where the aldehyde first forms an olefin intermediate that subsequently reacts with the barbituric acid and pyrazole components to yield the fused heterocyclic system.

One-Flask Vilsmeier-Heterocyclization Method

Another advanced synthetic route involves a one-flask process combining the Vilsmeier reaction with intermolecular heterocyclization:

  • Starting material: 5-aminopyrazoles.
  • Reagents: Phosphorus tribromide (PBr3) in N,N-dimethylformamide (DMF).
  • Conditions: Heating at 60 °C for 1–2 hours for Vilsmeier formylation, followed by addition of bis(trimethylsilyl)amide (NH(SiMe3)2) and reflux at 70–80 °C for 3–5 hours.
  • Outcome: Formation of pyrazolo[3,4-d]pyrimidine derivatives in yields ranging from 56% to 91%.

This method is notable for its operational simplicity, avoiding isolation of intermediates and using commercially available solvents and reagents. The optimized procedure relies on DMF as the solvent for Vilsmeier reagent formation and subsequent cyclization steps.

Hydrazine-Based Multi-Component Synthesis

A five-component reaction has also been reported for synthesizing pyrazolo-pyrimidine-dione derivatives:

  • Components: Hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, aryl aldehydes, and ammonium acetate.
  • Catalyst: Nano-ZnO.
  • Solvent: Water.
  • Procedure: Hydrazine hydrate is added dropwise to ethyl acetoacetate, followed by addition of the other components and catalyst. The mixture is refluxed in water.
  • Advantages: Green chemistry approach with aqueous medium, high yields, and one-pot convenience.
  • Mechanism: Initial formation of 3-methyl-5-hydrazolone followed by condensation and cyclization steps leading to the fused heterocyclic structure.

Michael Addition Cascade Reaction

A related preparation involves a one-pot multi-component Michael addition cascade:

  • Reactants: Aldehyde derivatives, barbituric acid, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
  • Catalyst: Aqueous triethylamine (NHEt2).
  • Conditions: Room temperature to mild heating in water.
  • Yields: Up to 96%.
  • Mechanism: Aldol condensation followed by Michael addition to give pyrazolyl-barbituric acid derivatives.
  • Characterization: Products confirmed by NMR, IR, MS, and elemental analysis.

Additional Synthetic Notes

  • Some methods involve the preparation of substituted pyrazoles first, such as 1,3-dimethyl-5-chloro-pyrazoles, which then undergo nucleophilic aromatic substitution or reductive lactamization to incorporate the pyrimidine-2,4-dione moiety.
  • Reactions are typically monitored by thin-layer chromatography (TLC) and yields are optimized by adjusting reaction times, temperatures, and reagent equivalents.
  • Purification is often achieved by recrystallization from solvents like DMF, dichloromethane, or methanol.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Solvent Catalyst Notes
Multi-component One-Pot MCR Pyrazol-5-one, 1,3-dimethyl barbituric acid, aldehyde Reflux in water, 3–6 h 85–95 Water Nano-ZnO, l-proline Green, high yield, simple work-up
One-Flask Vilsmeier-Heterocyclization 5-Aminopyrazole, PBr3, NH(SiMe3)2 60 °C (Vilsmeier), reflux 70–80 °C 56–91 DMF None (reagents act as catalysts) No intermediate isolation, one-flask
Five-Component Hydrazine Reaction Hydrazine hydrate, ethyl acetoacetate, barbituric acid, aldehyde, ammonium acetate Reflux in water High Water Nano-ZnO Multi-component, green synthesis
Michael Addition Cascade Aldehyde, barbituric acid, pyrazol-5-one Room temp to mild heat Up to 96 Water NHEt2 (aqueous triethylamine) One-step, high yield, aqueous medium
SN-Ar and Reductive Lactamization 5-Chloro-1,3-dimethyl-pyrazole, amino acids Various Not specified Various Various For substituted derivatives, multi-step

Research Findings and Optimization

  • Solvent choice: DMF is preferred for Vilsmeier reactions due to its ability to generate the Vilsmeier reagent efficiently. Water is favored for green multi-component reactions.
  • Catalyst efficiency: Nano-ZnO and l-proline have been shown to catalyze multi-component reactions effectively, improving yields and selectivity.
  • Reaction monitoring: TLC is routinely used to monitor completion, ensuring minimal by-products and high purity.
  • Temperature control: Precise temperature control (60–80 °C) is critical in one-flask Vilsmeier methods to balance reaction rate and selectivity.
  • Purification: Recrystallization from DMF or dichloromethane yields pure compounds suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions: 6-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It may also be used in the development of new drugs targeting specific diseases.

Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of certain types of cancer and infectious diseases. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, 6-(1,3-Dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione is used in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of antimicrobial activity, the compound may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Core Modifications

Compound Core Structure Key Substituents Biological Target
Target compound Pyrimidine-2,4-dione 1,3-Dimethylpyrazole (position 6) Not specified in evidence
Thieno[2,3-d]pyrimidine derivatives Thieno[2,3-d]pyrimidine-dione Thiazole/imidazopyridine (position 6) Antimicrobial
PFT4 Pyrimidine-2,4-dione Pyrazolylidene (position 5) Antiviral
DHODH inhibitors Pyrimidine 3-Alkoxy-pyrazole (position 2) Enzyme inhibition

Pharmacokinetic Properties

  • Solubility : Hydroxyl-containing derivatives (e.g., 6-hydroxypyrimidine-diones) exhibit higher aqueous solubility but lower membrane permeability.
  • Lipophilicity : Dimethylpyrazole and thiazole groups enhance lipophilicity, favoring passive diffusion across biological membranes.
  • Metabolic Stability : Alkylation (e.g., benzyl groups) may reduce metabolic clearance compared to unsubstituted analogues.

Biological Activity

6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

  • Molecular Formula : C₉H₁₀N₄O₂
  • Molecular Weight : 206.20 g/mol
  • CAS Number : 2097979-42-3

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. Specifically, the compound has been evaluated for its effectiveness against various pathogens.

In Vitro Studies

A study assessed the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : The compound showed significant activity with MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens.
  • Cidal Activity : It exhibited bactericidal and fungicidal properties with minimum bactericidal concentrations (MBC) and minimum fungicidal concentrations (MFC) supporting its potential as an effective antimicrobial agent .

Biofilm Inhibition

The compound demonstrated substantial inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in terms of biofilm reduction percentage .

Antitumor Activity

The antitumor potential of pyrazole derivatives has also been investigated. A series of compounds were synthesized and tested for their ability to inhibit tumor cell growth.

The antitumor effect was attributed to the inhibition of tubulin polymerization, a critical process for cell division and tumor growth. This suggests that the compound may serve as a lead for developing new anticancer therapies .

Enzymatic Inhibition

Further research has identified that this compound acts as an inhibitor for several key enzymes:

  • DNA Gyrase : IC₅₀ values ranged from 12.27 to 31.64 μM.
  • Dihydrofolate Reductase (DHFR) : IC₅₀ values were between 0.52 and 2.67 μM .

These findings indicate that the compound can interfere with crucial biological pathways, making it a candidate for further development as an antimicrobial or anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Antimicrobial Resistance : A case study demonstrated the efficacy of this compound in overcoming resistance mechanisms in bacterial strains resistant to conventional treatments.
  • Cancer Treatment : Clinical trials involving pyrazole derivatives have shown promising results in reducing tumor size and improving patient outcomes in specific cancer types.

Q & A

Basic: What synthetic methodologies are employed to prepare 6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione derivatives, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation and alkylation steps. For example, bromoacetyl intermediates (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) react with nucleophiles like thiourea or thioacetamide in acetic acid to form thiazole-fused derivatives . Alkylation at position 1 of the pyrimidine ring is performed using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, yielding derivatives with varied substituents . Optimization includes solvent selection (e.g., acetic acid for cyclocondensation), temperature control (reflux for 24 hours), and stoichiometric ratios (1:1 for aldehyde-uracil reactions) . Reaction progress is monitored via TLC or HPLC, and products are characterized by ¹H NMR (e.g., methylene protons at 4.78–5.21 ppm) and mass spectrometry .

Basic: How are structural features of this compound characterized, and what analytical techniques are critical for validation?

Key techniques include:

  • ¹H NMR : Signals for thiazole protons (7.57–7.62 ppm), methylene groups (4.78–5.21 ppm), and NH protons (9.68–10.41 ppm) confirm substituent positions .
  • Mass spectrometry : High-resolution MS validates molecular weights (e.g., 5-methyl-3-phenylthieno[2,3-d]pyrimidine derivatives) .
  • Chromatography : C18 columns (100 × 4 mm) with a 25-minute analysis cycle ensure purity .
  • Melting points : High melting points (e.g., >200°C) indicate crystalline stability .

Advanced: How do structural modifications at position 1 of the pyrimidine ring influence antimicrobial activity?

Alkylation at position 1 generally reduces antimicrobial efficacy. For instance, the unsubstituted parent compound (H at position 1) shows higher activity against Staphylococcus aureus (MIC: 12.5 µg/mL) compared to benzyl-substituted derivatives (MIC: 25–50 µg/mL) . However, specific substituents like 4-methylbenzyl restore partial activity against Candida albicans (MIC: 25 µg/mL), suggesting steric and electronic effects modulate target binding . Substitutions with acetamide fragments further reduce activity due to increased hydrophilicity, which may hinder membrane penetration .

Advanced: What computational strategies are used to predict binding interactions of these derivatives with microbial targets?

AutoDock Vina is employed for molecular docking, offering speed and accuracy in predicting binding modes. For example, derivatives are docked into the active site of Pseudomonas aeruginosa TrmD (PDB: 3K1), revealing hydrophobic interactions with residues like Val15 and Leu18 . Despite moderate experimental activity (MIC: 50 µg/mL), docking scores (e.g., −7.2 kcal/mol) suggest potential for optimization by enhancing hydrogen bonding with catalytic residues .

Advanced: How can researchers resolve contradictions in antimicrobial data across studies with varying substituents?

Contradictions arise from differences in substituent polarity, steric bulk, and target specificity. For example:

  • Thiazole vs. oxadiazole substituents : Thiazole derivatives (e.g., 2-methyl-1,3-thiazol-4-yl) show broader activity against Gram-positive and fungal pathogens, while oxadiazole derivatives (e.g., 5-phenyl-1,3,4-oxadiazol-2-yl) exhibit selectivity for Bacillus subtilis .
  • Positional effects : Alkylation at position 1 reduces activity against S. aureus but may enhance solubility, enabling formulation studies .
    To resolve discrepancies, systematic SAR studies with standardized assays (e.g., agar well diffusion vs. broth microdilution) and controls (e.g., streptomycin) are recommended .

Basic: What structural motifs in this compound are critical for its reactivity in nucleophilic substitutions?

  • Pyrimidine-2,4-dione core : The electron-deficient C5 position facilitates electrophilic attacks, enabling bromoacetylation or Schiff base formation .
  • Pyrazole ring : The 1,3-dimethyl groups enhance steric protection, directing substitutions to the C6 position .
  • Thieno[2,3-d]pyrimidine fusion : The sulfur atom increases π-stacking potential, aiding in interactions with biological targets .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine-2,4(1H,3H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.